molecular formula C16H18ClN5O2 B11612479 7-[(4-Chlorophenyl)methyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione

7-[(4-Chlorophenyl)methyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione

Cat. No.: B11612479
M. Wt: 347.80 g/mol
InChI Key: IUHAZHCBFYWDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorobenzyl group, an ethylamino group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps One common method includes the alkylation of a purine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethylamine, other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(4-chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the ethylamino group.

    8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the chlorobenzyl group.

Uniqueness

7-(4-chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the chlorobenzyl and ethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H18ClN5O2/c1-4-18-15-19-13-12(14(23)21(3)16(24)20(13)2)22(15)9-10-5-7-11(17)8-6-10/h5-8H,4,9H2,1-3H3,(H,18,19)

InChI Key

IUHAZHCBFYWDDG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.